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molecular formula C15H20N2O2S B8521212 Cyclopentanesulfonic acid [2-(1H-indol-3-yl)-ethyl]-amide

Cyclopentanesulfonic acid [2-(1H-indol-3-yl)-ethyl]-amide

Cat. No. B8521212
M. Wt: 292.4 g/mol
InChI Key: AMPZKSFJMGWZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138187B2

Procedure details

Tryptamine (950 mg, 5.93 mmol) was initially introduced into abs. THF (30 ml), and triethylamine (0.82 ml, 5.93 mmol) was added at RT. Cyclopentanesulfonyl chloride (1.00 g, 5.93 mmol) was then swiftly added dropwise at RT and the mixture was stirred at RT for 1 d. A subsequent TLC in chloroform/methanol 20:1 showed only small amounts still of tryptamine. The mixture was concentrated i. vac., the residue obtained was taken up in ethyl acetate (20 ml) and the mixture was washed with saturated NaHCO3 solution (2×20 ml). A precipitate precipitated out of the solution, this was filtered off with suction, but according to TLC it was not the product. The organic phase was washed with saturated NaCl solution (2×20 ml), dried over Na2SO4 and concentrated i. vac.
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.82 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.C1COCC1.C(N(CC)CC)C.[CH:25]1([S:30](Cl)(=[O:32])=[O:31])[CH2:29][CH2:28][CH2:27][CH2:26]1>C(Cl)(Cl)Cl.CO.C(OCC)(=O)C>[NH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:4]([CH2:3][CH2:2][NH:1][S:30]([CH:25]2[CH2:29][CH2:28][CH2:27][CH2:26]2)(=[O:32])=[O:31])=[CH:5]1 |f:4.5|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.82 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCC1)S(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 1 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated i
CUSTOM
Type
CUSTOM
Details
, the residue obtained
WASH
Type
WASH
Details
the mixture was washed with saturated NaHCO3 solution (2×20 ml)
CUSTOM
Type
CUSTOM
Details
A precipitate precipitated out of the solution
FILTRATION
Type
FILTRATION
Details
this was filtered off with suction
WASH
Type
WASH
Details
The organic phase was washed with saturated NaCl solution (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)CCNS(=O)(=O)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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